molecular formula C14H21N3O3S2 B6756216 N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B6756216
M. Wt: 343.5 g/mol
InChI Key: MEDUSHKAEXBLNR-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide is a synthetic organic compound that features a piperidine ring, a thiazole ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c18-14(4-1-12-9-21-10-15-12)16-11-5-7-17(8-6-11)22(19,20)13-2-3-13/h9-11,13H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDUSHKAEXBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the amide bond or the sulfonyl group.

    Substitution: The thiazole ring and piperidine ring may undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could lead to sulfone derivatives, while reduction of the amide bond could yield amines.

Scientific Research Applications

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)acetamide
  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)butanamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(1,3-thiazol-4-yl)propanamide may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical

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